“3,5-Dimethyl-1H-indole-2-carboxylic acid” is a unique chemical compound with the empirical formula C11H11NO2 . It has a molecular weight of 189.21 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
The molecular structure of “3,5-Dimethyl-1H-indole-2-carboxylic acid” can be represented by the SMILES string Cc1ccc2[nH]c(C(O)=O)c(C)c2c1
.
“3,5-Dimethyl-1H-indole-2-carboxylic acid” is a solid compound that is stored at room temperature .
3,5-Dimethyl-1H-indole-2-carboxylic acid belongs to the indole family of compounds, characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is classified as an indole derivative with a carboxylic acid functional group at the 2-position and two methyl groups at the 3 and 5 positions. Indole derivatives are known for their diverse biological activities, making them important in pharmaceuticals and agrochemicals.
The synthesis of 3,5-Dimethyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the following steps:
Alternative methods may involve the use of pre-functionalized indoles or various coupling reactions to introduce the carboxylic acid group while maintaining the integrity of the indole structure .
The molecular structure of 3,5-Dimethyl-1H-indole-2-carboxylic acid can be described as follows:
The compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its structural integrity and spatial arrangement .
3,5-Dimethyl-1H-indole-2-carboxylic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound for further applications in medicinal chemistry .
The mechanism of action for compounds like 3,5-Dimethyl-1H-indole-2-carboxylic acid often involves interactions with biological targets such as enzymes or receptors. For instance:
Studies utilizing molecular docking simulations have indicated that such compounds can bind effectively to enzyme active sites through hydrogen bonding and hydrophobic interactions, enhancing their inhibitory potency .
The physical and chemical properties of 3,5-Dimethyl-1H-indole-2-carboxylic acid include:
These properties are critical for understanding how the compound behaves under different conditions and its potential applications .
3,5-Dimethyl-1H-indole-2-carboxylic acid has several scientific applications:
The versatility of this compound makes it valuable in both academic research and industrial applications .
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1